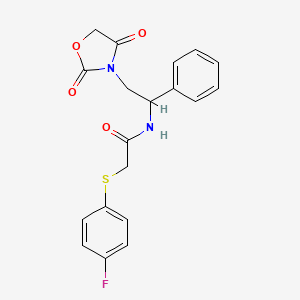
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor, which means it blocks the activity of an enzyme called gamma-secretase that is involved in the processing of proteins.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of novel compounds with structural similarities to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-((4-fluorophenyl)thio)acetamide involves complex chemical reactions aimed at introducing functional groups that impart desired biological activities. For instance, derivatives of N-phenylacetamide have shown promising antibacterial and nematicidal activities, hinting at the broad potential of similar compounds in antimicrobial research (Hui Lu et al., 2020).
Research on thiazolidinone derivatives, a class related to the oxazolidin-3-yl moiety, has revealed their potential as antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their efficacy in various biological assays, demonstrating the diverse therapeutic applications of thiazolidinone-based compounds (Satish Koppireddi et al., 2013).
Antimicrobial and Anticancer Properties
- Thiazole and thiazolidinedione derivatives have been extensively explored for their antimicrobial and anticancer activities. These compounds, often synthesized via reactions involving acetamide moieties, exhibit significant efficacy against various bacterial and cancer cell lines, suggesting the potential of this compound in similar applications (M. Duran & Ş. Demirayak, 2012).
Enzyme Inhibition
- The structural features of compounds like this compound make them candidates for enzyme inhibition studies, which are crucial in drug discovery for diseases like cancer and diabetes. For instance, thiazolidinedione derivatives have shown α-glucosidase inhibitory activity, highlighting the role of similar compounds in managing diabetes through enzyme inhibition (Satish Koppireddi et al., 2014).
Optoelectronic Properties
- Beyond medicinal applications, thiazole-based compounds have been investigated for their optoelectronic properties, indicating the potential of compounds like this compound in materials science. Such research opens avenues for developing new materials with specific optical and electronic functionalities (P. Camurlu & N. Guven, 2015).
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-6-8-15(9-7-14)27-12-17(23)21-16(13-4-2-1-3-5-13)10-22-18(24)11-26-19(22)25/h1-9,16H,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQLVJZOVZZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

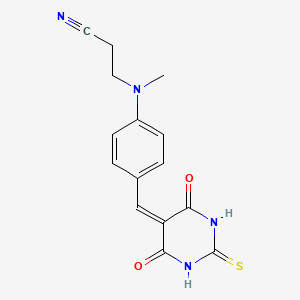
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)

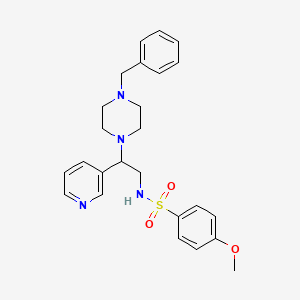

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)
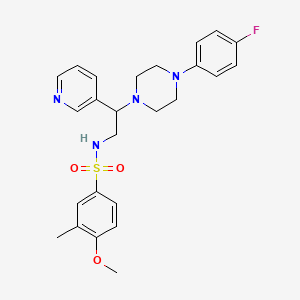
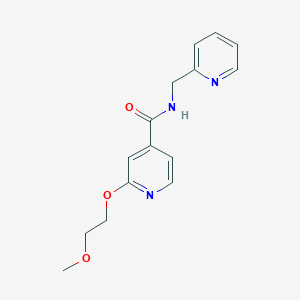
![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)
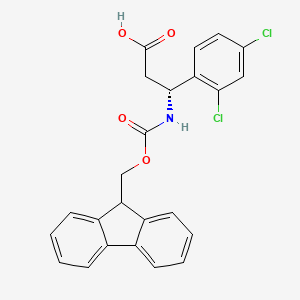

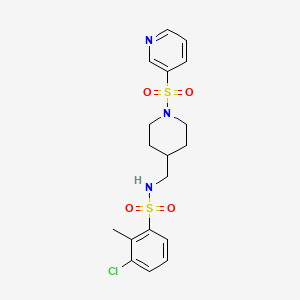
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2563859.png)
![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)